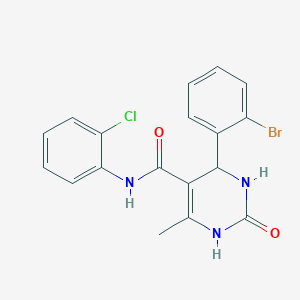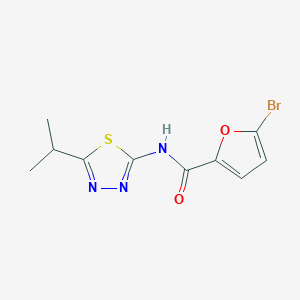
1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea is a complex organic compound featuring a unique structure that incorporates multiple functional groups. Its chemical composition and structural framework make it significant in various research domains, particularly in the fields of chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea typically involves several steps:
Preparation of 4-(Diethylamino)-6-methylpyrimidin-2-amine: : This involves the reaction of diethylamine with 6-methyl-2-chloropyrimidine under specific temperature and solvent conditions.
Coupling with 4-Aminophenyl Isocyanate: : The intermediate 4-(Diethylamino)-6-methylpyrimidin-2-amine is then coupled with 4-aminophenyl isocyanate to form the urea linkage. This step is usually carried out in the presence of a coupling agent and a catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial synthesis of this compound can involve similar steps, but scaled up with continuous flow chemistry techniques to optimize yield, purity, and safety. Utilizing automated reactors and rigorous control of reaction conditions can enhance the efficiency and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the diethylamino and methoxy functional groups, using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions typically involve the use of hydride donors or catalytic hydrogenation, targeting the pyrimidine and urea groups.
Substitution: : Electrophilic and nucleophilic substitutions can occur at various positions on the pyrimidine ring and the phenyl groups, facilitated by reagents such as halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminium hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substituents: : Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea has diverse applications in scientific research, including:
Chemistry: : Used as a precursor or intermediate in the synthesis of other complex organic molecules
Biology: : Studied for its interactions with biological macromolecules, such as proteins and DNA. Its binding affinity and specificity to various biological targets make it a subject of interest.
Medicine: : Explored for its potential therapeutic effects, particularly as a candidate for drug development. Its structural features enable it to interact with various enzymes and receptors.
Industry: : Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea involves several molecular targets and pathways:
Molecular Targets: : The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions. The pyrimidine and urea groups are key in these interactions.
Pathways Involved: : Depending on the application, the compound may influence signaling pathways, metabolic pathways, or other biochemical processes. For example, it may inhibit an enzyme critical to a disease pathway, thus serving as a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea exhibits unique features:
Structural Uniqueness: : The combination of diethylamino, methoxy, and urea groups within the same molecule is distinct and influences its reactivity and interactions.
Functional Properties: : Its ability to participate in various chemical reactions and its specific biological activity set it apart from similar compounds.
List of Similar Compounds
1-(4-(N,N-Dimethylaminophenyl)-3-(4-methoxyphenyl)urea: : Shares the urea linkage but with different substituents on the phenyl ring.
1-(4-(4-Methylpyrimidin-2-yl)aminophenyl)-3-(4-methoxyphenyl)urea: : Similar pyrimidine core but lacks the diethylamino group.
1-(4-(4-Methoxypyrimidin-2-yl)aminophenyl)-3-(4-methoxyphenyl)urea: : Structural analog with methoxy substituent on the pyrimidine ring.
Exploring the distinct properties and potential applications of this compound opens up various avenues for scientific research and practical use. Its unique chemical structure and reactivity make it a valuable subject of study.
Eigenschaften
IUPAC Name |
1-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-5-29(6-2)21-15-16(3)24-22(28-21)25-17-7-9-18(10-8-17)26-23(30)27-19-11-13-20(31-4)14-12-19/h7-15H,5-6H2,1-4H3,(H,24,25,28)(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJITVRQAWIEKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2665062.png)
![N-(3-chloro-2-methylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2665063.png)
![4-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2665064.png)
![7-methyl-3-(morpholine-4-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2665065.png)
![4-[([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)carbamoyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2665066.png)
![2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2665068.png)
![6-Bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol](/img/structure/B2665069.png)

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2665073.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2665074.png)


